molecular formula C13H20N4O3 B2528275 methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate CAS No. 2034418-27-2

methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate

Cat. No.: B2528275
CAS No.: 2034418-27-2
M. Wt: 280.328
InChI Key: DMHFBXALSQVHHI-UHFFFAOYSA-N
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Description

Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate is a complex organic compound that features a pyrazole ring, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and piperidine rings enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 2-[[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-16-7-5-11(15-16)10-4-3-6-17(9-10)13(19)14-8-12(18)20-2/h5,7,10H,3-4,6,8-9H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHFBXALSQVHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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